N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide
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Overview
Description
N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aldehydes and ketones in the presence of a base to form β-hydroxy ketones, which are then dehydrated to form α,β-unsaturated ketones.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Aromatic substitution reactions can occur, where hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis(2-propylpentanamide): Similar in structure but with different substituents.
Benzenesulfonamide derivatives: Various derivatives with different functional groups and properties.
Uniqueness
N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide is unique due to its specific combination of aromatic rings and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
586355-31-9 |
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Molecular Formula |
C28H31NO4S |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N,N-bis(4-hydroxy-4-phenylpent-2-enyl)benzenesulfonamide |
InChI |
InChI=1S/C28H31NO4S/c1-27(30,24-14-6-3-7-15-24)20-12-22-29(34(32,33)26-18-10-5-11-19-26)23-13-21-28(2,31)25-16-8-4-9-17-25/h3-21,30-31H,22-23H2,1-2H3 |
InChI Key |
QOWWAEOAINEWPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CCN(CC=CC(C)(C1=CC=CC=C1)O)S(=O)(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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